An In-depth Technical Guide to the Structure of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol
An In-depth Technical Guide to the Structure of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the structure, stereochemistry, and predicted spectroscopic characteristics of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol. While this compound is not extensively documented in peer-reviewed literature, its structural similarity to key pharmaceutical intermediates, notably within the Trimebutine metabolic pathway, suggests its significance as a reference standard, a potential analog for structure-activity relationship (SAR) studies, or a specialized synthetic building block. This document synthesizes information from analogous compounds and established chemical principles to offer a predictive yet scientifically rigorous overview for research and development purposes. The deuterated analog, 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5, is recognized as an intermediate in the preparation of labeled Trimebutine metabolites.[1]
Introduction and Contextual Significance
2-(N-Benzyl-N-methyl)amino-2-phenylbutanol is a tertiary amino alcohol characterized by a chiral center at the C2 position. Its core structure is closely related to known pharmacologically active molecules and their precursors. The presence of a benzyl group in place of a methyl group, when compared to the Trimebutine intermediate 2-(dimethylamino)-2-phenylbutan-1-ol, suggests a deliberate modification likely aimed at exploring the impact of a bulkier, more lipophilic substituent on receptor binding or metabolic stability.
This guide will elucidate the structural features of this molecule, propose a logical synthetic pathway, predict its key spectroscopic signatures, and discuss the critical aspect of its stereochemistry.
Molecular Structure and Physicochemical Properties
The fundamental structure of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol comprises a butanol backbone with a phenyl and an N-benzyl-N-methylamino group substituted at the C2 position.
| Property | Predicted Value/Information | Source/Basis |
| IUPAC Name | 2-(Benzyl(methyl)amino)-2-phenylbutan-1-ol | IUPAC Nomenclature |
| Molecular Formula | C₁₈H₂₃NO | - |
| Molecular Weight | 269.38 g/mol | - |
| Chiral Center | C2 | Structural Analysis |
| Key Functional Groups | Phenyl, Tertiary Amine, Primary Alcohol | Structural Analysis |
The introduction of the benzyl group is expected to increase the lipophilicity of the molecule compared to its dimethylated counterpart, which may influence its solubility, membrane permeability, and pharmacokinetic profile.
Proposed Synthetic Pathway
Experimental Protocol: Two-Step Synthesis from 2-Amino-2-phenylbutanol
Step 1: Monomethylation of 2-Amino-2-phenylbutanol
A selective monomethylation of the primary amine is the initial critical step. This can be achieved through reductive amination.
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To a solution of 2-amino-2-phenylbutanol (1 equivalent) in a suitable solvent such as methanol, add aqueous formaldehyde (1.1 equivalents).
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Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine intermediate.
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Cool the reaction mixture to 0°C and add a mild reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise.
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Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
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Quench the reaction by the slow addition of water.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(methylamino)-2-phenylbutanol.[2]
Step 2: N-Benzylation of 2-(Methylamino)-2-phenylbutanol
The secondary amine is then benzylated to yield the final product.
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Dissolve the crude 2-(methylamino)-2-phenylbutanol (1 equivalent) in a polar aprotic solvent like acetonitrile or DMF.
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Add a non-nucleophilic base, such as potassium carbonate (1.5 equivalents) or diisopropylethylamine (2.0 equivalents).
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To this stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
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Heat the reaction mixture to 50-60°C and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
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Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol.
Caption: Proposed two-step synthesis of the target compound.
Stereochemistry
The carbon atom at the C2 position of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol is a stereocenter, as it is bonded to four different groups: a phenyl group, an ethyl group, a hydroxymethyl group (-CH₂OH), and the N-benzyl-N-methylamino group. Therefore, the molecule can exist as a pair of enantiomers: (R)-2-(N-Benzyl-N-methyl)amino-2-phenylbutanol and (S)-2-(N-Benzyl-N-methyl)amino-2-phenylbutanol.
The synthesis described above, starting from a racemic 2-amino-2-phenylbutanol, will produce a racemic mixture of the final product. The separation of these enantiomers would require chiral chromatography or resolution using a chiral resolving agent. For applications in drug development, the synthesis and biological evaluation of individual enantiomers are often crucial, as they may exhibit different pharmacological and toxicological profiles.
Caption: The chiral center (C2*) and its four distinct substituents.
Predicted Spectroscopic Data
In the absence of experimental data for the title compound, we can predict its key spectroscopic features based on the known spectra of analogous molecules, such as N-Benzyl-N-methylethanolamine.[3][4]
Predicted ¹H NMR Spectrum
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| Phenyl (benzyl & C2-phenyl) | 7.20 - 7.40 | Multiplet | 10H | Aromatic protons from both phenyl rings are expected in this region. |
| -CH₂- (benzyl) | ~ 3.60 | Singlet | 2H | The benzylic protons adjacent to the nitrogen. |
| -CH₂OH | ~ 3.50 | Multiplet (AB system) | 2H | Diastereotopic protons of the hydroxymethyl group adjacent to the chiral center. |
| -OH | Broad singlet | 1H | Exchangeable proton of the alcohol. | |
| -N-CH₃ | ~ 2.20 | Singlet | 3H | Methyl protons on the nitrogen. |
| -CH₂- (ethyl) | ~ 1.80 | Quartet | 2H | Methylene protons of the ethyl group, split by the methyl group. |
| -CH₃ (ethyl) | ~ 0.80 | Triplet | 3H | Methyl protons of the ethyl group, split by the methylene group. |
Predicted ¹³C NMR Spectrum
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| Aromatic C (quat) | 138 - 142 | Quaternary carbons of the phenyl rings. |
| Aromatic C-H | 127 - 129 | Protonated carbons of the phenyl rings. |
| C2 (chiral center) | ~ 65 - 70 | The carbon bearing the amino and phenyl groups. |
| -CH₂OH | ~ 60 - 65 | The carbon of the hydroxymethyl group. |
| -CH₂- (benzyl) | ~ 58 - 62 | The benzylic carbon. |
| -N-CH₃ | ~ 40 - 45 | The methyl carbon attached to the nitrogen. |
| -CH₂- (ethyl) | ~ 25 - 30 | The methylene carbon of the ethyl group. |
| -CH₃ (ethyl) | ~ 8 - 12 | The methyl carbon of the ethyl group. |
Predicted IR Spectrum
| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |
| O-H (alcohol) | 3200 - 3600 | Broad |
| C-H (aromatic) | 3000 - 3100 | Sharp, medium |
| C-H (aliphatic) | 2850 - 3000 | Sharp, medium-strong |
| C=C (aromatic) | 1450 - 1600 | Medium-strong |
| C-N (amine) | 1000 - 1250 | Medium |
| C-O (alcohol) | 1000 - 1200 | Strong |
Potential Applications in Research and Development
Given its structure, 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol is a valuable tool for:
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Structure-Activity Relationship (SAR) Studies: By comparing its biological activity to that of Trimebutine and its metabolites, researchers can understand the role of the N-benzyl group in receptor binding and functional activity.
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Metabolic Stability Studies: It can serve as a reference compound in studies investigating the metabolic fate of related drugs, particularly concerning N-dealkylation pathways.
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Synthetic Chemistry: As a building block, it can be used to synthesize more complex molecules with potential therapeutic applications. The deuterated version is already used for preparing labeled Trimebutine metabolites.[1]
Conclusion
2-(N-Benzyl-N-methyl)amino-2-phenylbutanol represents an intriguing molecule at the intersection of synthetic chemistry and pharmacology. While direct experimental data remains sparse, this guide provides a robust, predictive framework for its synthesis, stereochemistry, and spectroscopic characterization based on established chemical principles and data from closely related analogs. This information is intended to empower researchers and drug development professionals in their exploration of novel chemical entities and their potential therapeutic applications.
References
-
Pharmaffiliates. 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5. [Link]
-
PrepChem. Synthesis of 4-(N-acetyl-N-methyl-amino)benzyl alcohol. [Link]
-
PubChem. N-Benzyl-N-methylethanolamine. [Link]
- Lee, O. Y., Law, K. -L., & Yang, D. (2009). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Organic Letters, 11(15), 3302–3305.
-
NIST. Ethanol, 2-[(phenylmethyl)amino]-. [Link]
-
orientjchem.org. Synthesis of N-Benzyl N-Methyl chitosan by Simultaneous Alkylation of Formaldehyde and Benzaldehyde: Investigation of Chemical Structure and Composition. [Link]
-
aurea.ub.edu. 6 Synthesis of N-Alkyl Amino Acids. [Link]
-
Organic Syntheses. Benzyl alcohol, o-amino-. [Link]
-
PubChem. 2-[(Methylamino)methyl]benzyl Alcohol. [Link]
-
PubChem. 2-Methylamino-2-phenylbutanol. [Link]
-
PubChem. 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol. [Link]
-
PubChem. 2-[Benzyl(methyl)amino]-3-phenylpropan-1-ol. [Link]
-
Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation). [Link]
-
Frontiers. Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters. [Link]
-
NIST. N-Benzyl-N-methylaniline. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2-Methylamino-2-phenylbutanol | C11H17NO | CID 10726043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Benzyl-N-methylethanolamine | C10H15NO | CID 66876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Benzyl-N-methylethanolamine(101-98-4) 1H NMR [m.chemicalbook.com]
